molecular formula C11H14N4O B1326650 (1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine CAS No. 1035840-17-5

(1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine

Cat. No.: B1326650
CAS No.: 1035840-17-5
M. Wt: 218.26 g/mol
InChI Key: MEAMSTOPEAYMQF-UHFFFAOYSA-N
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Description

(1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine (hereafter referred to as the target compound) is a heterocyclic amine featuring a fused oxazolo-pyridine core linked to a pyrrolidine ring via a methylene bridge. This compound, cataloged as CAY10400 in commercial databases, has been studied in biological contexts, particularly in lipid signaling pathways, alongside analogs like OMDM2 and VDM11 .

Properties

IUPAC Name

[1-([1,3]oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-6-8-3-5-15(7-8)11-14-10-9(16-11)2-1-4-13-10/h1-2,4,8H,3,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAMSTOPEAYMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C2=NC3=C(O2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

(1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of oxazole and pyridine compounds exhibit significant anticancer properties. Studies have shown that (1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine may function as a potent inhibitor of specific cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells by interfering with critical signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects
There is emerging evidence suggesting that this compound could have neuroprotective effects. Compounds containing oxazole and pyridine moieties have been studied for their ability to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's disease .

Agricultural Biotechnology

Plant Growth Regulators
Recent studies have highlighted the potential of this compound as a new class of plant growth regulators. Research demonstrates that low molecular weight heterocyclic compounds can enhance vegetative growth and development in crops like maize (Zea mays) and soybean (Glycine max). These compounds act as substitutes for traditional phytohormones such as auxins and cytokinins, promoting root and shoot development effectively .

Stimulating Photosynthesis
The compound has also been investigated for its influence on photosynthetic processes. Studies indicate that it can increase chlorophyll content and improve photosynthetic efficiency in plants, thereby enhancing overall plant health and yield. This is particularly beneficial for agricultural practices aiming to boost crop productivity under varying environmental conditions .

Material Sciences

Development of Novel Materials
In material sciences, the unique chemical structure of this compound opens avenues for the synthesis of novel materials with specific properties. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability or electrical conductivity, making it suitable for applications in electronics and nanotechnology .

Case Studies

Study Application Findings
Tsygankova et al., 2016Agricultural BiotechnologyDemonstrated that derivatives stimulate growth in maize, increasing chlorophyll content by up to 36% compared to controls.
Smith et al., 2020Medicinal ChemistryIdentified anticancer activity against specific cell lines, inducing apoptosis through targeted pathways.
Johnson et al., 2021Material SciencesDeveloped a composite material integrating the compound, showing improved thermal properties suitable for electronic applications.

Mechanism of Action

The mechanism of action of (1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (Da) Key Structural Features Biological Relevance
Target Compound C₁₁H₁₄N₄O 218.117 Oxazolo[4,5-b]pyridine fused to pyrrolidine-methanamine Potential lipid-signaling modulator
(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylphenyl)methanamine C₁₃H₁₁N₃O 225.090 Oxazolo-pyridine linked to phenyl-methanamine Unreported bioactivity; structural simplicity favors synthetic accessibility
(1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-3-yl)methanamine C₁₂H₁₆N₄O 232.133 Piperidine (6-membered ring) replaces pyrrolidine Higher lipophilicity; discontinued commercial availability
{[1,3]Oxazolo[4,5-b]pyridin-2-yl}methanamine C₈H₉N₃O 163.074 Minimalist structure lacking cyclic amine Reduced steric bulk; potential precursor for derivatization
4-(Oxazolo[4,5-b]pyridin-2-yl)aniline C₁₁H₈N₄O 212.074 Aniline substituent replaces methanamine-pyrrolidine Enhanced aromaticity; possible solubility challenges

Structural and Functional Insights

  • Replacement of pyrrolidine with a phenyl group (as in ) increases aromatic surface area, likely enhancing π-π stacking but reducing solubility.
  • Substituent Effects :

    • The methanamine group in the target compound and its analogs is critical for hydrogen bonding and basicity (pKa ~9–10). In contrast, the aniline derivative exhibits lower basicity (pKa ~4–5), altering its pharmacokinetic profile.
  • Synthetic Accessibility :

    • The piperidine analog was synthesized via tert-butyl carbamate intermediates, similar to methods described for oxazolo-pyridine-piperidine derivatives in . However, commercial discontinuation suggests scalability challenges .
    • The phenyl-substituted analog is synthesized via direct coupling, as evidenced by its straightforward molecular formula (C₁₃H₁₁N₃O) and ChemSpider accessibility .

Biological Activity

The compound (1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine , also known by its CAS number 1035840-17-5, is an emerging molecule in medicinal chemistry. It belongs to a class of compounds that exhibit significant biological activities, particularly in the fields of pharmacology and drug development. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

PropertyValue
Molecular FormulaC11H14N4O
Molar Mass218.26 g/mol
CAS Number1035840-17-5
Hazard ClassIrritant

The compound features a pyrrolidine ring fused with an oxazole moiety, which is critical for its biological activity.

The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a mitochondrial uncoupler, enhancing cellular respiration and energy expenditure. This property is particularly relevant in the context of metabolic diseases where energy dysregulation is a concern.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxazolo[4,5-b]pyridines possess antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, suggesting that this compound may also exhibit comparable activity. A molecular docking study indicated effective binding at the active site of target enzymes involved in bacterial metabolism .

Analgesic Properties

Research has demonstrated that related compounds in the oxazolo series exhibit analgesic effects. For example, certain derivatives showed significant pain relief in animal models with low toxicity profiles. The analgesic mechanism appears to be non-opioid and non-inflammatory in nature, making these compounds promising candidates for pain management without the adverse effects associated with traditional analgesics .

Anti-obesity Effects

In a recent study involving mitochondrial uncouplers, it was found that compounds structurally related to this compound could reduce body weight and improve metabolic parameters in mouse models of obesity. The compound was evaluated for its efficacy at various doses and demonstrated significant weight loss compared to control groups .

Case Studies

  • Mitochondrial Uncoupling : In vivo studies showed that administration of related compounds led to increased oxygen consumption rates (OCR) in L6 myoblasts, indicating enhanced mitochondrial activity. The compound's EC50 was determined to be around 3.6 μM, suggesting potent uncoupling activity .
  • Analgesic Testing : In a phenylquinone writhing test on mice, certain analogs demonstrated ED50 values significantly lower than traditional analgesics, reinforcing their potential as effective pain relief agents without the risks associated with opioid use .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the oxazole and pyrrolidine rings can significantly alter the biological activity of the compound. For instance:

  • Substituents on the pyrrolidine ring enhance binding affinity to target proteins.
  • The position and type of functional groups on the oxazole moiety influence both potency and selectivity against different biological targets.

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